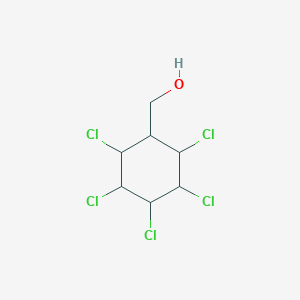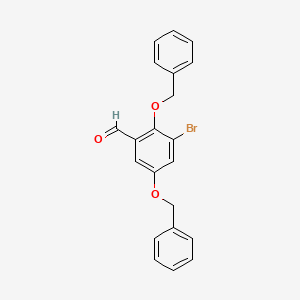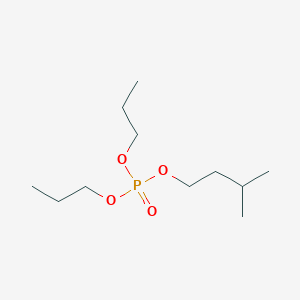
3-Methylbutyl dipropyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbutyl dipropyl phosphate is an organic compound belonging to the class of organophosphates It is characterized by the presence of a phosphate group bonded to a 3-methylbutyl group and two propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl dipropyl phosphate typically involves the reaction of 3-methylbutanol with dipropyl phosphorochloridate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the phosphorus atom, displacing the chloride ion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylbutyl dipropyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 3-methylbutanol and dipropyl phosphate.
Oxidation: It can be oxidized to form corresponding phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or thiols can react with the phosphate group under mild conditions.
Major Products Formed
Hydrolysis: 3-Methylbutanol and dipropyl phosphate.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methylbutyl dipropyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool in biochemical assays.
Industry: It is used in the formulation of certain pesticides and as an additive in lubricants and plasticizers.
Mecanismo De Acción
The mechanism of action of 3-Methylbutyl dipropyl phosphate involves its interaction with biological molecules, particularly enzymes. It can inhibit the activity of certain enzymes by phosphorylating their active sites, leading to a loss of function. This inhibition can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Tri-n-butyl phosphate: Another organophosphate with similar properties but different alkyl groups.
Tri-n-amyl phosphate: Similar structure but with amyl groups instead of propyl groups.
Tris(2-methylbutyl) phosphate: Contains three 2-methylbutyl groups instead of one.
Uniqueness
3-Methylbutyl dipropyl phosphate is unique due to its specific combination of alkyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it suitable for specific applications where other organophosphates may not be as effective.
Propiedades
Número CAS |
646450-40-0 |
|---|---|
Fórmula molecular |
C11H25O4P |
Peso molecular |
252.29 g/mol |
Nombre IUPAC |
3-methylbutyl dipropyl phosphate |
InChI |
InChI=1S/C11H25O4P/c1-5-8-13-16(12,14-9-6-2)15-10-7-11(3)4/h11H,5-10H2,1-4H3 |
Clave InChI |
RDWMJIFBYVGIPK-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(OCCC)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


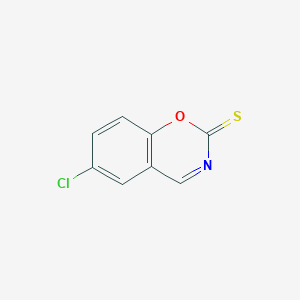
![Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide](/img/structure/B12583393.png)
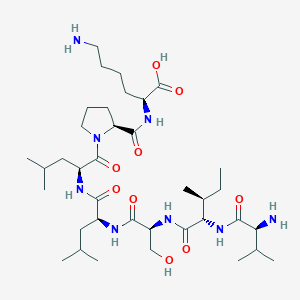
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583412.png)
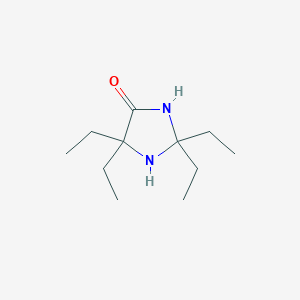
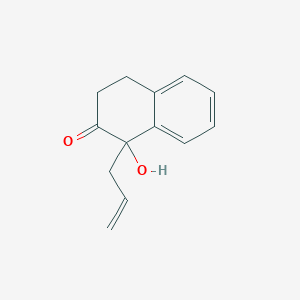
![2,9-Di([1,1'-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline](/img/structure/B12583421.png)

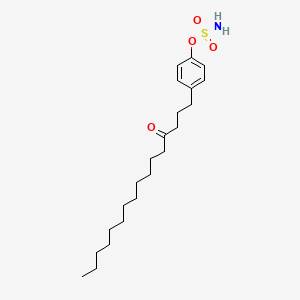
![3-Phenyl-6-(trichloromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12583444.png)
![Hydroxylamine, O-[(1S)-1-phenylbutyl]-](/img/structure/B12583449.png)
![N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12583451.png)
